molecular formula C20H22Cl3N5OS B3823300 2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE

2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE

Cat. No.: B3823300
M. Wt: 486.8 g/mol
InChI Key: WNZMHEXONUZIBK-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE is a complex organic compound with the molecular formula C20H22Cl3N5OS and a molecular weight of 486.854 g/mol . This compound is known for its unique structure, which includes a trichloroethyl group, a phenyl diazenyl group, and a carbothioyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE involves multiple steps. One common method includes the reaction of 2,2-dimethylpropanamide with 2,2,2-trichloroethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-[(E)-phenyldiazenyl]aniline and a carbothioylating agent under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include continuous flow reactions and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trichloroethyl group may also contribute to its biological activity by enhancing its lipophilicity and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE is unique due to its combination of a trichloroethyl group, a phenyl diazenyl group, and a carbothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl3N5OS/c1-19(2,3)17(29)25-16(20(21,22)23)26-18(30)24-13-9-11-15(12-10-13)28-27-14-7-5-4-6-8-14/h4-12,16H,1-3H3,(H,25,29)(H2,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZMHEXONUZIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801040879
Record name Propanamide, 2,2-dimethyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801040879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321686-56-0
Record name Propanamide, 2,2-dimethyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801040879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE
Reactant of Route 3
2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE
Reactant of Route 6
2,2-DIMETHYL-N-{2,2,2-TRICHLORO-1-[({4-[(E)-PHENYLDIAZENYL]ANILINO}CARBOTHIOYL)AMINO]ETHYL}PROPANAMIDE

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